

Gemilukast stock solution preparation and storage

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Compound of Interest

Compound Name: Gemilukast

Cat. No.: B607625

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Application Notes and Protocols for Gemilukast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemilukast, also known as ONO-6950, is a potent and orally active dual antagonist of the cysteinyl leukotriene 1 and 2 receptors (CysLT1 and CysLT2).^{[1][2]} It plays a significant role in biomedical research, particularly in studies related to asthma and other inflammatory conditions.^[1] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators that constrict airway smooth muscle, increase vascular permeability, and promote mucus secretion.^{[3][4]} By blocking the CysLT1 and CysLT2 receptors, **Gemilukast** effectively inhibits these pro-inflammatory responses. Accurate preparation and storage of **Gemilukast** stock solutions are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation and storage of **Gemilukast** solutions and summarize its key characteristics.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C36H37F2NO5	
Molecular Weight	601.68 g/mol	
Appearance	White to off-white solid	
Purity	≥99%	
CAS Number	1232861-58-3	

Solubility

Gemilukast exhibits varying solubility depending on the solvent. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For in vivo applications, multi-component solvent systems are often necessary to ensure biocompatibility and adequate solubility.

Solvent	Solubility	Notes	Reference
DMSO	250 mg/mL (415.50 mM)	Ultrasonic treatment may be needed. Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility.	
DMSO	100 mg/mL (166.20 mM)	Sonication is recommended.	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (3.46 mM)	This formulation yields a clear solution.	
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	4 mg/mL (6.65 mM)	Sonication is recommended for this in vivo formulation.	
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (3.46 mM)	This formulation yields a clear solution. Caution is advised if the continuous dosing period exceeds half a month.	

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Gemilukast Stock Solution for In Vitro Use

This protocol describes the preparation of a 100 mM **Gemilukast** stock solution in DMSO.

Materials:

- **Gemilukast** powder

- Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
- Sterile, amber-colored polypropylene or glass vials
- Calibrated analytical balance
- Vortex mixer
- Ultrasonic bath

Procedure:

- **Equilibrate Gemilukast:** Allow the vial of **Gemilukast** powder to reach room temperature before opening to prevent condensation of moisture.
- **Weighing:** Accurately weigh the desired amount of **Gemilukast** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 60.17 mg of **Gemilukast**.
- **Solvent Addition:** Add the calculated volume of DMSO to the vial containing the **Gemilukast** powder. For a 100 mM solution, if you weighed 60.17 mg, add 1 mL of DMSO.
- **Dissolution:**
 - Tightly cap the vial and vortex thoroughly for 1-2 minutes.
 - If the powder is not fully dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes. Gentle heating can also be used to aid dissolution, but avoid excessive temperatures.
 - Visually inspect the solution to ensure it is clear and free of any particulate matter.
- **Aliquoting and Storage:**
 - To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials.
 - Store the aliquots as recommended in the storage guidelines below.

Protocol 2: Preparation of a Gemilukast Working Solution for In Vivo Use

This protocol provides an example of preparing a 2.08 mg/mL working solution for oral administration.

Materials:

- High-concentration **Gemilukast** stock solution in DMSO (e.g., 20.8 mg/mL)
- PEG300
- Tween-80
- Saline solution
- Sterile conical tubes

Procedure:

- Prepare a 20.8 mg/mL **Gemilukast** stock solution in DMSO following the principles of Protocol 1.
- Combine Solvents: In a sterile conical tube, add the following solvents in the specified order, ensuring thorough mixing after each addition:
 - Add 100 μ L of the 20.8 mg/mL **Gemilukast** DMSO stock solution.
 - Add 400 μ L of PEG300 and mix until uniform.
 - Add 50 μ L of Tween-80 and mix thoroughly.
 - Add 450 μ L of saline to bring the total volume to 1 mL.
- Final Mixing: Vortex the final solution to ensure it is a clear and homogenous mixture.
- Administration: Use the freshly prepared working solution for in vivo experiments as planned.

Storage and Stability

Proper storage of both the solid compound and prepared stock solutions is crucial to maintain the integrity of **Gemilukast**.

Form	Storage Temperature	Duration	Reference
Solid Powder	-20°C	3 years	
Solid Powder	4°C	2 years	
In Solvent	-80°C	2 years	
In Solvent	-20°C	1 year	

Key Storage Recommendations:

- Aliquoting: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
- Light Protection: Store **Gemilukast** powder and solutions protected from light, in amber-colored vials.
- Hygroscopic Nature: **Gemilukast** is sensitive to moisture. Ensure that the solid compound and DMSO used for stock solution preparation are handled in a low-humidity environment.

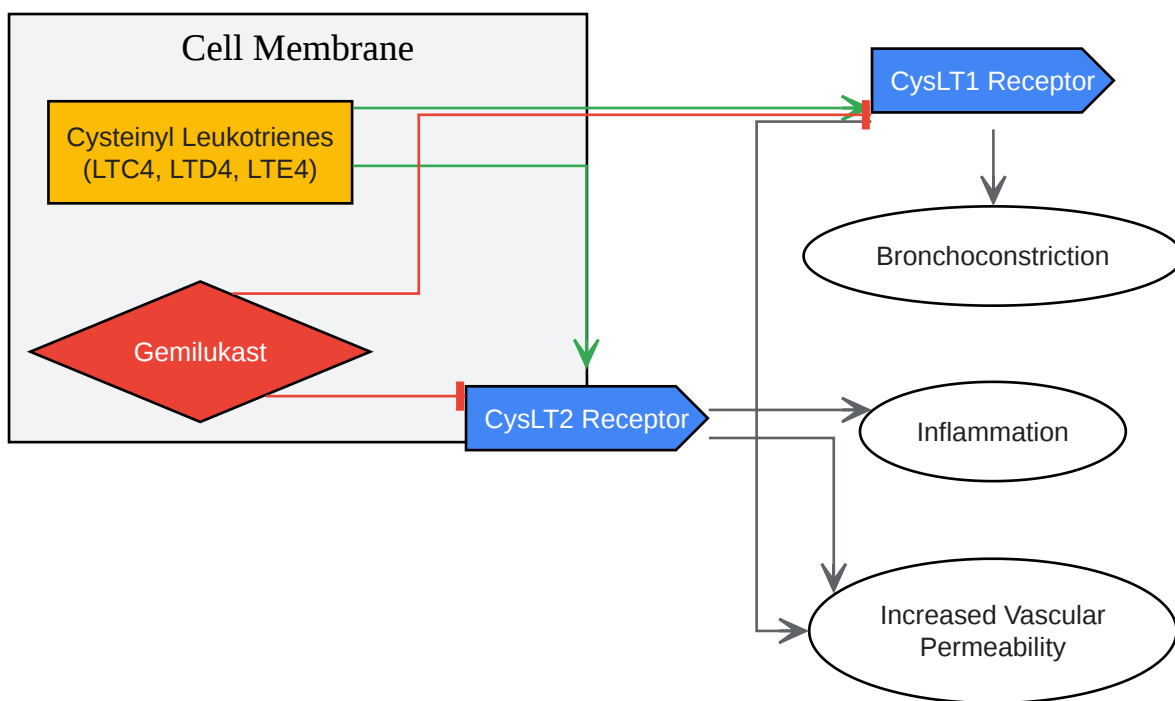
Mechanism of Action and Signaling Pathway

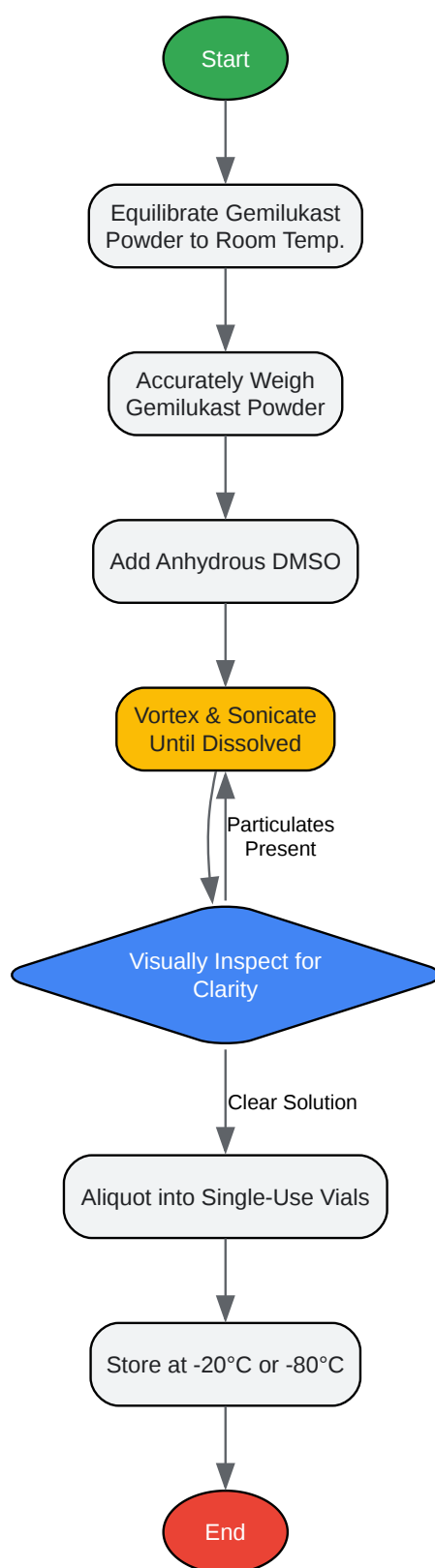
Gemilukast functions as a dual antagonist for the cysteinyl leukotriene 1 and 2 receptors (CysLT1 and CysLT2), with IC₅₀ values of 1.7 nM and 25 nM for the human receptors, respectively. The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase pathway. These leukotrienes are released by various immune cells, including mast cells and eosinophils, and play a key role in the pathophysiology of asthma and allergic rhinitis.

Upon binding to CysLT1 and CysLT2 receptors on target cells like airway smooth muscle and endothelial cells, cysteinyl leukotrienes trigger a cascade of events leading to

bronchoconstriction, increased vascular permeability, edema, and mucus hypersecretion.

Gemilukast competitively blocks the binding of these leukotrienes to their receptors, thereby antagonizing their pro-inflammatory effects.





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